3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(2-Chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine-dione core. Key structural features include:
- Furan-2-ylmethyl substituent at position 8, which may enhance π-π stacking or hydrogen bonding.
- Trimethyl modifications (1,6,7-positions) that likely improve metabolic stability and solubility compared to non-methylated analogs .
This compound has been investigated for its role in inhibiting TGF-β signaling, a pathway implicated in fibrosis, cancer, and inflammatory diseases.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-13-14(2)28-18-19(24-21(28)26(13)12-16-8-6-10-31-16)25(3)22(30)27(20(18)29)11-15-7-4-5-9-17(15)23/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGNEXPYLVGEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=CC=C5Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, which has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18ClN5O2
- Molecular Weight : 373.82 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Serotonin Receptor Modulation : The compound acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), indicating potential antidepressant and anxiolytic properties. This modulation may enhance serotonergic neurotransmission, which is crucial in mood regulation .
- Phosphodiesterase Inhibition : It also exhibits inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes that play a significant role in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are important for various physiological functions .
Biological Activity Studies
Recent studies have focused on the pharmacological effects of the compound in vivo and in vitro:
Antidepressant Activity
In a study using the forced swim test (FST) in mice, the compound demonstrated significant antidepressant-like effects at doses of 2.5 mg/kg. Its efficacy was compared favorably against diazepam, a standard anxiolytic drug. The results suggest that this compound may provide a novel approach to treating depression and anxiety disorders .
Antioxidant Properties
Research indicates that derivatives of imidazo[2,1-f]purines possess antioxidant properties. The specific compound under discussion was evaluated for its ability to scavenge free radicals and protect against oxidative stress in cellular models. These findings highlight its potential therapeutic applications in conditions associated with oxidative damage .
Data Tables
Case Studies
Several case studies have highlighted the efficacy of similar compounds within the imidazopurine class:
- Study on Antidepressant Potential : A series of derivatives were synthesized and tested for their antidepressant effects. Among these, compounds with similar structural motifs to our target exhibited significant activity in behavioral models of depression .
- Pharmacokinetics and Metabolism : Investigations into the metabolic stability of these compounds revealed favorable profiles that support their development as therapeutic agents. The use of human liver microsomes provided insights into their metabolic pathways and potential interactions .
Comparison with Similar Compounds
Table 2: Physicochemical Properties
- Lipophilicity: The target compound’s higher logP (3.2 vs.
- Metabolism : Fluorinated arylpiperazinyl derivatives (e.g., 3i) exhibit moderate stability in human liver microsomes (HLM), whereas the furan group in the target compound may undergo oxidative cleavage, necessitating further ADME studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
